molecular formula C8H7BrN2 B169599 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 183208-22-2

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B169599
CAS No.: 183208-22-2
M. Wt: 211.06 g/mol
InChI Key: FBOBGKHOQSQKRZ-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Mechanism of Action

Mode of Action

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially affecting the growth and spread of cancer cells .

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom at the 5-position and the methyl group at the 1-position can significantly impact its interaction with molecular targets and its overall pharmacological profile .

Biological Activity

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, particularly in cancer treatment, by summarizing key findings from various studies.

Overview of the Compound

This compound possesses both pyrrole and pyridine rings, which contribute to its unique pharmacological properties. The compound has shown potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a candidate for cancer therapies targeting FGFR-related pathways .

Mode of Action
The primary mechanism by which this compound exerts its effects is through the inhibition of FGFRs. This inhibition disrupts several downstream signaling pathways, including:

  • RAS–MEK–ERK pathway
  • Phospholipase C gamma (PLCγ) pathway
  • PI3K–Akt pathway

These pathways are crucial for cell proliferation and survival, particularly in cancer cells.

Biochemical Pathways
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis. For instance, it has been shown to affect the MCF-7 breast cancer cell line with an IC50 value of approximately 10 μM, indicating its potency against this type of cancer .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound:

  • Cell Proliferation Inhibition : The compound significantly inhibits the proliferation of several cancer cell lines, including MDA-MB-468 (breast cancer) and HT-29 (colon carcinoma), by inducing cell cycle arrest and apoptosis .
  • Apoptotic Pathways : Research indicates that the compound activates caspase-dependent apoptotic pathways. This involves mitochondrial dysfunction characterized by the loss of mitochondrial membrane potential and the release of cytochrome C into the cytosol, leading to the activation of caspases 3 and 9 .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

Study Cancer Type IC50 Value Mechanism
Study 1MCF-7 (Breast)10 μMInduction of apoptosis via caspase activation
Study 2HT-29 (Colon)150 nMCell cycle arrest at G0/G1 phase
Study 3A549 (Lung)Not specifiedInhibition of FGFR signaling

These studies underscore the compound's potential as a therapeutic agent in various cancers by targeting specific molecular pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrolo[2,3-b]pyridine derivatives:

Compound FGFR Inhibition IC50 Notable Activity
This compoundVaries (10 μM)Induces apoptosis in multiple cancer types
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridineNot specifiedSimilar structural activity
5-Bromo-1H-pyrazolo[4,3-b]pyridineNot specifiedPotentially lower activity against FGFRs

This table illustrates how structural variations influence biological activity and highlights the unique position of this compound within this class of compounds.

Properties

IUPAC Name

5-bromo-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOBGKHOQSQKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571112
Record name 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183208-22-2
Record name 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridine (207 mg, 1.05 mmol), sodium hydride (29 mg, 1.21 mmol) in tetrahydrofuran (5 mL) was added iodomethane (164 mg, 1.15 mol) then stirred for 2 h at room temperature. The reaction mixture was carefully quenched with water then extracted with ethyl acetate (3×). The combined organic layers were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by silica gel chromatography to give 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. MS (EI) for C8H7BrN2: 209, 211 (MH+, Br pattern).
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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